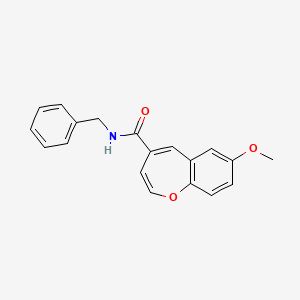

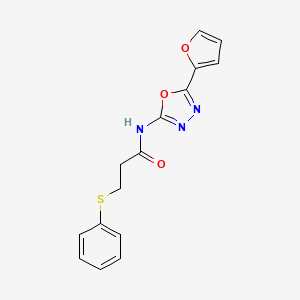

N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide” likely belongs to the class of organic compounds known as benzoxepines, which are aromatic compounds containing a benzene ring fused to an oxepine ring (a seven-membered ring with one oxygen atom replacing one carbon atom) . The “N-benzyl” part suggests the presence of a benzyl group attached to the nitrogen atom, and the “7-methoxy” indicates a methoxy group (-O-CH3) attached to the seventh position of the benzoxepine ring.

Synthesis Analysis

The synthesis of such compounds usually involves complex organic reactions. For instance, a similar compound, 12-methyl 1benzoxepino [3,4-b]quinolin-13 (6H)-ones, was synthesized via a two-step procedure, involving the one-pot synthesis of 2-(aryloxymethyl)-4-methylquinoline-3-carboxylic acids followed by their intramolecular Friedel–Crafts cyclization reaction .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and would depend on the specific conditions and reagents used. Benzoxepines, in general, have been involved in various types of reactions, including cycloaddition reactions .科学的研究の応用

Synthesis and Organic Chemistry

Synthesis of CCR5 Antagonists : A practical method for synthesizing orally active CCR5 antagonists using N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide derivatives was developed. This process involves esterification, Claisen type reaction, Suzuki−Miyaura reaction, hydrolysis, and amidation steps (Ikemoto et al., 2005).

Solid-Phase Synthesis of Oligo(p-Benzamide) Foldamers : A coupling protocol was developed for the synthesis of oligo(p-benzamide)s on a solid support using aromatic carboxylic acids and secondary aromatic amines. This method is crucial for creating nanoscale objects for supramolecular chemistry (König et al., 2006).

Pharmacology and Medicinal Chemistry

Novel Benzodifuranyl Compounds : Benzodifuranyl compounds derived from visnaginone and khellinone, which are structurally related to this compound, were synthesized and evaluated for their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Neuroprotective and Antioxidant Effects : Benzofuran-2-carboxamide derivatives, related to the given compound, were synthesized and evaluated for their neuroprotective and antioxidant activities. These derivatives showed considerable protection against excitotoxic neuronal cell damage (Cho et al., 2015).

Antiviral Activity of HIV Integrase Inhibitors : A novel series of benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV-integrase inhibitors, structurally similar to this compound, were synthesized. These compounds showed potent antiviral activity in cellular assays (Boros et al., 2009).

Additional Applications

Organogels Based on Amphiphilic Perylenetetracarboxylic Diimides : Organogels with hydrophobic and hydrophilic groups, including benzamide derivatives similar to this compound, were designed and studied. These compounds formed fluorescent gels and have potential applications in materials science (Wu et al., 2011).

Rhodium-Catalyzed Oxidative Cycloaddition : The rhodium-catalyzed oxidative cycloaddition of benzamides and alkynes via C-H/N-H activation was studied. This reaction is significant for the synthesis of isoquinolones, with potential applications in drug discovery (Hyster & Rovis, 2010).

特性

IUPAC Name |

N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-22-17-7-8-18-16(12-17)11-15(9-10-23-18)19(21)20-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWYQCNRQFPTSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[5-[3-(4-Methoxyphenyl)propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2729896.png)

![N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2729898.png)

![4-[ethyl(phenyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2729899.png)

![1-Methylpyrrolo[2,3-b]pyridine-5-sulfonyl fluoride](/img/structure/B2729900.png)

![4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2729903.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2729906.png)

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2729914.png)

![4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2729915.png)

![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2729916.png)

![1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2729917.png)